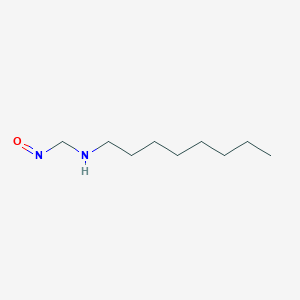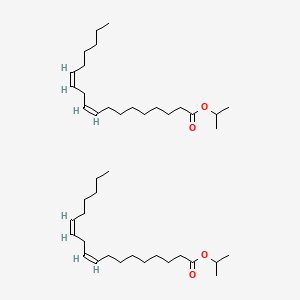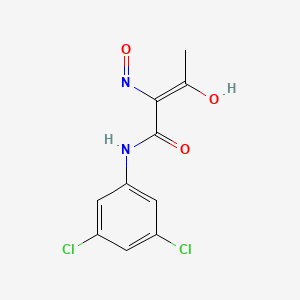
Nitrosomethyloctylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosomethyloctylamine is an organic compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco products .
Méthodes De Préparation
The synthesis of N-Nitrosomethyloctylamine typically involves the nitrosation of secondary amines. The reaction is carried out by treating the secondary amine with nitrous acid (HNO2) under acidic conditions. The nitrous acid is usually generated in situ by reacting sodium nitrite (NaNO2) with a mineral acid such as hydrochloric acid (HCl). The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products .
Analyse Des Réactions Chimiques
N-Nitrosomethyloctylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of N-Nitrosomethyloctylamine can yield secondary amines and other reduced products.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Nitrosomethyloctylamine has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of nitrosamines.
Biology: Research on N-Nitrosomethyloctylamine helps in understanding the biological effects and toxicity of nitrosamines.
Medicine: It is studied for its potential role in carcinogenesis and its effects on human health.
Industry: N-Nitrosomethyloctylamine is used in the development of analytical methods for detecting nitrosamines in various products
Mécanisme D'action
The mechanism of action of N-Nitrosomethyloctylamine involves its bioactivation to reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. This interaction can lead to mutations and other cellular damage, contributing to its carcinogenic effects. The molecular targets and pathways involved in its action include cytochrome P450 enzymes, which play a crucial role in its metabolic activation .
Comparaison Avec Des Composés Similaires
N-Nitrosomethyloctylamine is similar to other nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). it differs in its specific structure and reactivity. While all nitrosamines share the nitroso group, the alkyl groups attached to the nitrogen atom can significantly influence their chemical properties and biological effects. N-Nitrosomethyloctylamine is unique due to its specific alkyl chain length, which affects its solubility, reactivity, and potential toxicity .
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
N-(nitrosomethyl)octan-1-amine |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-10-9-11-12/h10H,2-9H2,1H3 |
Clé InChI |
WXRKWWPCNFRQKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)

![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)

![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)

![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)

![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)




